2-Bromo-6,9-diphenylcarbazole
Description
Evolution of Carbazole (B46965) Frameworks in Contemporary Organic Synthesis and Materials Science Research
Carbazole, a nitrogen-containing heterocyclic compound, forms the backbone of a multitude of fine chemicals utilized in plastics, pharmaceuticals, and polymer materials. nih.gov The inherent electronic and optical properties of the carbazole core have made it a cornerstone in the development of optoelectronic materials. rsc.orgresearchgate.net The ability to introduce various substituents at different positions on the carbazole molecule allows for the chemical modification of its derivatives, leading to a diverse range of novel structures with tailored functionalities. nih.gov This has spurred a growing interest in devising innovative synthetic strategies to enhance their performance in applications such as organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. nih.gov The evolution of carbazole chemistry has been marked by the development of novel catalytic systems and synthetic methodologies, including the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization, as well as modern transition-metal-catalyzed coupling reactions. bohrium.comoup.com
Strategic Importance of Halogenated Carbazole Derivatives as Synthetic Intermediates
Halogenated carbazoles are pivotal starting materials for the synthesis of a wide array of bioactive molecules and for the fabrication of electronic devices like OLEDs, organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). acs.org The introduction of a halogen atom, such as bromine or iodine, onto the carbazole framework provides a reactive handle for further chemical transformations. acs.org Iodinated carbazoles, for instance, are particularly reactive and highly effective in metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the generation of free-radical intermediates. acs.org The presence and position of the halogen can significantly influence the molecular organization and solid-state fluorescence of the resulting compounds. rsc.org While halogen substitution can sometimes reduce fluorescence efficiency due to the heavy atom effect, it also enables the construction of more complex and functionalized carbazole-based systems. rsc.org This strategic functionalization is crucial for tuning the electronic and photophysical properties of the final materials. nanoge.org
Position of 2-Bromo-6,9-diphenylcarbazole within Advanced Heterocyclic Research
This compound occupies a significant position within the broader field of advanced heterocyclic research. msu.eduopenmedicinalchemistryjournal.com Its structure, featuring a bromine atom at the 2-position and phenyl groups at the 6- and 9-positions, makes it a versatile building block. The diphenyl substitution enhances π-conjugation and electron-donating capacity, which is advantageous for optoelectronic applications. The bromine atom at the 2-position serves as a key site for further functionalization through various cross-coupling reactions, allowing for the synthesis of more elaborate molecular architectures. This compound is specifically noted as an intermediate for organic optoelectronic materials used in OLED devices. scribd.com
Overview of Key Research Avenues Explored for this compound
Research involving this compound primarily focuses on its application as a synthetic intermediate in the creation of materials for organic electronics. The compound's utility is demonstrated in its conversion to other functional molecules. For instance, it can be used to synthesize more complex carbazole derivatives for potential use in various electronic and photodynamic applications. The strategic placement of the bromo and diphenyl groups allows for targeted modifications to fine-tune the material's properties for specific technological needs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H16BrN |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-bromo-6,9-diphenylcarbazole |
InChI |
InChI=1S/C24H16BrN/c25-19-12-13-21-22-15-18(17-7-3-1-4-8-17)11-14-23(22)26(24(21)16-19)20-9-5-2-6-10-20/h1-16H |
InChI Key |
JMCFQQYVNWNMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=CC(=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Design for 2 Bromo 6,9 Diphenylcarbazole
Convergent and Divergent Synthetic Routes to the Carbazole (B46965) Core
The construction of the carbazole nucleus can be approached through either convergent or divergent strategies. Convergent methods involve the assembly of key precursor fragments that already contain the desired substituents, followed by a final ring-closing reaction to form the carbazole. Divergent strategies, conversely, begin with a pre-formed carbazole core which is then functionalized in subsequent steps. For a complex molecule like 2-Bromo-6,9-diphenylcarbazole, convergent routes are often preferred as they offer greater control over regiochemistry.
Palladium-Catalyzed Cross-Coupling Strategies for Carbazole Ring Formation
Palladium-catalyzed reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. beilstein-journals.orgacs.org These methods are central to constructing the biphenyl (B1667301) or N-aryl aniline (B41778) precursors required for carbazole synthesis.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biphenyls, which are key intermediates for many carbazole syntheses. nih.govyoutube.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or ester in the presence of a base. youtube.com
To synthesize the precursor for this compound, a common strategy involves first creating a substituted 2-nitrobiphenyl (B167123) derivative. derpharmachemica.com For instance, a suitably substituted bromonitrobenzene could be coupled with a substituted phenylboronic acid. This approach precisely installs the required phenyl group at what will become the C-6 position of the carbazole. The resulting 2-nitrobiphenyl intermediate is then ready for a subsequent cyclization step to form the carbazole ring. derpharmachemica.com The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups, which is crucial when dealing with multi-substituted precursors. nih.gov Modern advancements often utilize highly active palladium precatalysts, such as those incorporating bulky phosphine (B1218219) ligands like XPhos and SPhos, to achieve high yields under mild conditions. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos Pd G4 | K3PO4 | Dioxane/H2O | 80 | >95 |
| 2 | Diaryl Bromide | Boronic Ester | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 100 | 80 |
| 3 | 3-Chloroindazole | Phenylboronic Acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene (B28343)/H2O | 100 | 88 |
This table presents generalized conditions from various Suzuki-Miyaura reactions to illustrate typical parameters. Specific yields are context-dependent. nih.govyoutube.comresearchgate.net
While less common for constructing the primary biphenyl backbone of carbazoles compared to Suzuki coupling, the Heck and Sonogashira reactions are powerful tools for functionalizing precursors or building complex carbazole architectures. acs.orgresearchgate.net
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.net In the context of carbazole synthesis, it can be used to introduce vinyl groups that can subsequently undergo electrocyclization reactions to form part of the carbocyclic framework. For example, a twofold Heck coupling on a 2,3-dibromoindole with an acrylate (B77674) can produce a 2,3-divinylindole, which upon thermal electrocyclization and aromatization, yields a substituted carbazole. rsc.org
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. researchgate.netnih.gov This reaction is instrumental in creating aryl-alkyne structures. These structures can act as precursors that, through isomerization and thermal electrocyclization, can form the carbazole ring system. rsc.org For instance, the Sonogashira coupling of an indolyltriflate with an aryl acetylene (B1199291) can initiate a domino reaction sequence leading to a di-substituted carbazole. rsc.org
Copper-Catalyzed Intramolecular Oxidative Cyclization Methodologies
Copper-catalyzed reactions offer an alternative to palladium-based methods for the crucial C-N bond-forming cyclization step. organic-chemistry.org A prominent example is the Ullmann condensation, which can be adapted for intramolecular cyclization of 2-halodiphenylamines to form the carbazole N-C bond. More modern approaches focus on the intramolecular oxidative C-H amination.
In these methodologies, a pre-formed N-substituted diarylamine undergoes intramolecular cyclization through the formation of a C-N bond. acs.org The use of copper catalysts, often in conjunction with an oxidant, facilitates this transformation. For example, N-substituted amidobiphenyls can be cyclized to carbazoles using copper(II) triflate with a hypervalent iodine(III) species as the oxidant. acs.org This combination has been shown to be highly efficient, providing a diverse range of carbazole products in good to excellent yields. acs.org In some cases, directing groups like picolinamide (B142947) are installed on the nitrogen atom to facilitate the copper-catalyzed C-H amination, with the directing group being spontaneously removed after the cyclization is complete. acs.orgnih.gov
Reductive Cyclization of Nitrobiphenyl Derivatives
The reductive cyclization of 2-nitrobiphenyl derivatives is a classic and highly effective method for synthesizing the carbazole core, commonly known as the Cadogan reaction. derpharmachemica.comacs.org This reaction involves the deoxygenation of the nitro group, typically using a trivalent phosphorus reagent like triphenylphosphine (B44618) (PPh3) or triethyl phosphite, to generate a transient nitrene intermediate. acs.orgnih.govscite.ai This highly reactive nitrene then undergoes rapid intramolecular insertion into a nearby C-H bond of the adjacent phenyl ring to form the pyrrole (B145914) ring of the carbazole.
This method offers significant advantages, including broad functional group tolerance and precise regiocontrol, as the final substitution pattern is dictated by the synthesis of the 2-nitrobiphenyl precursor. acs.orgnih.gov The precursors themselves are readily prepared, often via Suzuki-Miyaura coupling. derpharmachemica.com Reaction conditions typically involve heating the 2-nitrobiphenyl with a slight excess of the phosphine reagent in a high-boiling solvent, such as o-dichlorobenzene. acs.orgscite.ai The reaction is generally clean, proceeds in good yields, and avoids the formation of unwanted side products often seen with other methods. nih.govresearchgate.net
Table 2: Conditions for Reductive Cyclization of 2-Nitrobiphenyls
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Nitrobiphenyl | PPh3 | o-Dichlorobenzene | 180 | 3 | 95 |
| 2 | 4'-Methyl-2-nitrobiphenyl | PPh3 | o-Dichlorobenzene | 180 | 3 | 98 |
| 3 | 4-Chloro-2-nitrobiphenyl | PPh3 | o-Dichlorobenzene | 180 | 3 | 91 |
Data adapted from studies on triphenylphosphine-mediated Cadogan reactions. acs.org
C-H Activation and Functionalization for Carbazole Scaffolds
Direct C-H activation or functionalization represents a modern and atom-economical approach to carbazole synthesis. researchgate.net These strategies aim to form C-C or C-N bonds by directly activating otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials like halides or organometallics. nih.govorganic-chemistry.orgmit.edu
Palladium catalysis is frequently employed for these transformations. nih.gov One elegant approach involves a tandem C-H functionalization/C-N bond formation sequence starting from a biaryl amide. nih.govorganic-chemistry.org In this process, a palladium catalyst first directs the ortho-palladation of one aryl ring, which is then followed by an intramolecular C-N coupling to close the carbazole ring. organic-chemistry.orgmit.edu This method allows for the controlled assembly of unsymmetrical carbazoles. nih.gov Heterogeneous catalysts like Pd/C combined with molecular oxygen as the oxidant also provide a sustainable route for the intramolecular oxidative C-H/C-H coupling of diarylamines to yield carbazoles. acs.org These advanced methods highlight the ongoing evolution of synthetic chemistry toward more efficient and environmentally benign processes for constructing complex heterocyclic scaffolds. rsc.org
Regioselective C-H Activation for Direct Bromination at the 2-Position
Direct C-H activation for bromination at the C-2 position of a pre-formed carbazole ring is a powerful strategy that avoids multi-step synthesis involving pre-functionalized precursors. While functionalization at the 3,6- and 1,8-positions of carbazoles is well-established, achieving selectivity at the C-2 position is more challenging. rsc.org Transition metal-catalyzed C-H activation has emerged as a primary tool for direct functionalization, offering high regioselectivity and efficiency. nih.gov Catalytic systems employing metals like palladium, rhodium, and ruthenium can enable the direct introduction of functional groups at specific C-H bonds. nih.govsemanticscholar.org For the synthesis of 2-bromo-substituted carbazoles, this would involve the selection of a catalyst and directing group that specifically favors the activation of the C-H bond at the 2-position for subsequent reaction with a brominating agent.
C-N Bond Formation through Intramolecular C-H Amination
A key strategy for constructing the carbazole core is through intramolecular C-H amination, which forms the central five-membered nitrogen-containing ring. This method typically involves the cyclization of a 2-aminobiphenyl (B1664054) derivative. Various catalytic systems have been developed to facilitate this transformation under mild conditions.
Visible-Light-Promoted Amination : An effective and simple protocol uses visible light to facilitate the conversion of 2-azidobiphenyls into carbazoles in an aqueous solution, with nitrogen as the only byproduct. rsc.org
Palladium(II)-Catalyzed Amination : A Pd(II)-catalyzed intramolecular oxidative C-H amination has been developed for building carbazole structures. This method is noted for its compatibility with various functional groups and proceeds via a unique Pd(II)/Pd(IV) catalytic pathway. rsc.org
Copper-Catalyzed Amination : A copper-catalyzed approach for intramolecular C-H amination has been demonstrated. The success of this method relies on a picolinamide-based directing group that is removed after the coupling event. nih.gov
Iridium-Catalyzed Amination : N-H carbazoles can be synthesized via an Ir-catalyzed intramolecular C-H amination. This process involves the dehydrogenative cyclization of 2-aminobiphenyls in the presence of an iridium catalyst and a copper co-catalyst under aerobic conditions. tcichemicals.com
These methods provide robust pathways to the carbazole skeleton, which can then be further functionalized. For the target molecule, the synthesis would start from a precursor like 2-amino-N,N,N',N'-tetraphenyl-[1,1'-biphenyl]-3-amine or a related structure.
Multicomponent Reaction Strategies to Construct Diphenylcarbazole Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, offer an efficient route to complex molecules. nih.gov For constructing diphenylcarbazole frameworks, MCRs can rapidly generate molecular diversity and complexity. nih.gov
A copper-catalyzed four-component reaction of aromatic aldehydes, 1,3-dimethylbarbituric acid, and 2-methylindole (B41428) has been used to synthesize spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov This demonstrates the potential of MCRs to build the carbazole core. By selecting appropriate starting materials, it is conceivable to design a multicomponent strategy that yields a 6,9-diphenylcarbazole framework directly. For instance, a reaction could potentially involve a substituted indole, an aldehyde, and a dienophile to construct the functionalized carbazole ring system in one pot. beilstein-journals.org
Selective Bromination Techniques at the 2-Position of 6,9-Diphenylcarbazole
Once the 6,9-diphenylcarbazole precursor is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-2 position.
Directed Ortho-Metalation and Electrophilic Bromination
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The strategy involves a directing metalation group (DMG) that coordinates to an organolithium base, leading to deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a brominating agent.
For 6,9-diphenylcarbazole, the nitrogen atom of the carbazole ring can itself act as a directing group. However, to achieve selectivity at the C-2 position over the C-1 position, steric hindrance or electronic effects from the N-phenyl group might be exploited. The general process involves treating the substrate with a strong base like n-butyllithium, often in the presence of an additive like TMEDA, at low temperatures. rsc.orgbaranlab.org This generates a lithiated carbazole species, which is then quenched with an electrophilic bromine source (e.g., Br₂, CBr₄) to yield the 2-bromo derivative.
| Step | Reagent/Condition | Purpose |
| 1 | 6,9-Diphenylcarbazole | Starting Material |
| 2 | n-BuLi / TMEDA, -78 °C | Directed ortho-lithiation |
| 3 | Electrophilic Bromine Source (e.g., Br₂) | Introduction of Bromine |
| 4 | Aqueous Workup | Quenching and Product Isolation |
This is an interactive data table based on the principles of Directed Ortho-Metalation.
Transition Metal-Catalyzed Regioselective Bromination
Transition metal catalysis offers a complementary approach to achieve regioselective C-H bromination. These methods can provide different selectivity patterns compared to DoM and often operate under milder conditions. nih.gov Palladium catalysts are frequently used for such transformations. tdl.orgnih.gov The reaction typically involves a directing group that guides the catalyst to a specific C-H bond. For carbazole functionalization, the pyrimidinyl group attached to the nitrogen has been used to direct C-H activation. rsc.org A palladium/norbornene cascade process has also been reported for the site-selective functionalization of carbazoles. tdl.orgnih.gov
To achieve bromination at the C-2 position of 6,9-diphenylcarbazole, a suitable directing group would be installed on the nitrogen atom. This group would then direct a transition metal catalyst (e.g., palladium) to activate the C-2 C-H bond, followed by reaction with a bromine source like N-bromosuccinimide (NBS).
| Catalyst System | Directing Group | Bromine Source | Potential Outcome |
| Pd(OAc)₂ / Ligand | Removable N-Directing Group | N-Bromosuccinimide (NBS) | Regioselective C-2 Bromination |
| [RhCp*Cl₂]₂ | N-Heterocycle | 1,2-Dibromoethane | C-H activation and Bromination |
| Cu(OAc)₂ | Picolinamide | CBrCl₃ | Copper-catalyzed Bromination |
This is an interactive data table illustrating potential catalytic systems for regioselective bromination.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. scielo.br Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. researchgate.net
For Directed Ortho-Metalation , optimization may involve:
Base : Screening different organolithium bases (n-BuLi, s-BuLi, t-BuLi) to balance reactivity and selectivity.
Solvent : Ethereal solvents like THF or diethyl ether are common, but their concentration and co-solvents can influence the outcome.
Temperature : Precise temperature control, typically at -78 °C, is critical to prevent side reactions and decomposition of the lithiated intermediate.
Additive : The use of TMEDA can break up alkyllithium aggregates, increasing basicity and accelerating the reaction. baranlab.org
For Transition Metal-Catalyzed Bromination , optimization strategies include:
Catalyst/Ligand : Screening a variety of metal precursors (e.g., Pd(OAc)₂, PdCl₂) and ligands to find the most active and selective combination.
Solvent : The polarity and coordinating ability of the solvent (e.g., acetonitrile, dioxane, toluene) can significantly impact catalyst performance. scielo.br
Temperature and Time : Adjusting the reaction temperature and duration to ensure complete conversion without product degradation. scielo.br
Oxidant/Additive : In many C-H activation cycles, an oxidant is required to regenerate the active catalyst. The choice and amount of this oxidant are critical.
Systematic screening of these parameters, often using a design of experiments (DoE) approach, can lead to a robust and high-yielding synthesis of the target compound.
| Parameter | Variation | Effect on Reaction |
| Solvent | Toluene, Acetonitrile, Dichloromethane (B109758) | Affects solubility, catalyst activity, and selectivity. scielo.br |
| Base | K₂CO₃, NaHCO₃, Triethylamine | Influences the rate of deprotonation or catalyst turnover. researchgate.net |
| Temperature | Room Temp, 60 °C, 110 °C | Impacts reaction rate and formation of byproducts. |
| Reaction Time | 4h, 12h, 24h | Determines the extent of conversion to the desired product. scielo.br |
This is an interactive data table summarizing key parameters for reaction optimization.
Ligand Design and Catalyst Selection in Cross-Coupling Reactions
The construction of the this compound scaffold often relies on powerful carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, with palladium-catalyzed cross-coupling reactions being a cornerstone of modern synthetic approaches. The choice of catalyst and, crucially, the supporting ligand, is paramount in achieving high yields and selectivity.
The Buchwald-Hartwig amination is a prominent method for the formation of the N-aryl bonds in carbazole synthesis. wikipedia.orglibretexts.org The selection of an appropriate palladium precursor and a sterically demanding, electron-rich phosphine ligand is critical for the efficiency of this transformation. The general reactivity trend for aryl halides in oxidative addition to the palladium(0) catalyst is I > Br > Cl. libretexts.org For the coupling of an amine with an aryl bromide, a range of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.
The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition. Bidentate phosphine ligands like BINAP and DPPF have proven effective in early generations of Buchwald-Hartwig catalysis. wikipedia.org More advanced, bulky monodentate biarylphosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., XPhos, SPhos, RuPhos), often provide superior results, allowing for lower catalyst loadings and milder reaction conditions. The choice of ligand is highly dependent on the specific substrates being coupled. For instance, sterically hindered amines or electron-poor aryl halides may require a more specialized ligand to achieve efficient coupling.
Another key synthetic route is the Ullmann condensation, a copper-catalyzed reaction that can also be used for C-N bond formation. wikipedia.orgorganic-chemistry.org While historically requiring harsh conditions, modern protocols often utilize soluble copper salts and ligands such as 1,10-phenanthroline (B135089) to facilitate the reaction at lower temperatures. wikipedia.org The Ullmann reaction can be a valuable alternative to palladium-catalyzed methods, particularly for specific substrate combinations or when palladium sensitivity is a concern.
The table below summarizes common catalyst and ligand combinations used in cross-coupling reactions relevant to carbazole synthesis.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 |
| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂ | BrettPhos | LiHMDS | THF | 25-65 |
| Ullmann Condensation | CuI, Cu₂O | 1,10-Phenanthroline, L-Proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO, NMP | 100-180 |
Solvent Effects and Temperature Control in Cyclization Processes
The intramolecular cyclization step to form the carbazole ring is highly sensitive to both solvent and temperature. These parameters can significantly influence reaction rates, yields, and even the regioselectivity of the cyclization.
Solvent Effects: The choice of solvent is critical and can affect the solubility of reactants and intermediates, the stability of the catalyst, and the transition state energies of the cyclization step. In many palladium-catalyzed reactions, anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Common solvents for cross-coupling reactions leading to carbazole precursors include toluene, dioxane, and tetrahydrofuran (B95107) (THF). For Ullmann-type reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed due to their ability to dissolve the reactants and facilitate the high temperatures sometimes required. wikipedia.org
The polarity of the solvent can also influence the reaction pathway. For instance, in some cyclization reactions, a more polar solvent may stabilize charged intermediates, thereby lowering the activation energy and increasing the reaction rate.
Temperature Control: Temperature is a crucial parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through competing side reactions or decomposition of thermally sensitive reagents and catalysts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all components in the reaction mixture. For many Buchwald-Hartwig aminations, temperatures in the range of 80-120 °C are typical. libretexts.org Ullmann condensations have traditionally required temperatures exceeding 200 °C, although modern catalytic systems can often operate at lower temperatures. wikipedia.org
Application of Advanced Reaction Techniques (e.g., Sonochemistry)
To enhance reaction rates, improve yields, and promote more environmentally friendly synthetic routes, advanced reaction techniques such as sonochemistry are being explored for the synthesis of carbazole derivatives. Sonochemistry utilizes the energy of ultrasound to induce chemical reactions and processes. The application of ultrasonic irradiation can lead to a phenomenon known as acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.
For the synthesis of carbazoles, sonochemistry has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. The high-energy environment created by cavitation can enhance mass transfer and accelerate the rates of the elementary steps in the catalytic cycle of cross-coupling reactions. While specific studies on the sonochemical synthesis of this compound are not widely reported, the general success of this technique for related heterocyclic compounds suggests its potential applicability.
Purification and Isolation Techniques for High-Purity this compound in Research Settings
The synthesis of this compound for use in high-performance applications, such as in organic light-emitting diodes (OLEDs) or as a precursor for hole-transporting materials, demands exceptionally high purity. mdpi.comresearchgate.netacs.org Trace impurities can significantly degrade the performance and lifetime of electronic devices. Therefore, rigorous purification and isolation techniques are essential.
Column Chromatography: A primary method for the purification of this compound is column chromatography. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel or alumina) as a mobile phase (a solvent or mixture of solvents) is passed through the column. The choice of eluent is critical for achieving good separation. A common solvent system for the purification of carbazole derivatives is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether with a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal ratio is determined empirically through thin-layer chromatography (TLC) analysis.
Recrystallization: Following column chromatography, recrystallization is often employed to achieve the final, high-purity product. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carbazole derivatives, solvents such as ethanol, isopropanol, or mixtures of solvents like toluene/hexane or dichloromethane/hexane are often effective for recrystallization.
Characterization: The purity of the final product is confirmed using a combination of analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Through the careful application of these advanced synthetic and purification methodologies, researchers can obtain this compound of the high purity required for the fabrication of next-generation organic electronic devices.
Chemical Transformations and Strategic Functionalization of 2 Bromo 6,9 Diphenylcarbazole
Derivatization via the Bromo Substituent
The bromine atom on the 2-Bromo-6,9-diphenylcarbazole core is a key site for strategic functionalization. Its reactivity in various palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of novel carbazole (B46965) derivatives.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.
The Suzuki-Miyaura coupling of this compound with various arylboronic acids is a highly effective strategy for extending the π-conjugated system of the carbazole core. This extension is crucial for tuning the optoelectronic properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and purity of the desired products.
A typical procedure involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base, commonly an aqueous solution of sodium carbonate or potassium carbonate, in a solvent system like toluene (B28343) or a mixture of toluene and water. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 3 | 9,9-Dimethylfluoren-2-ylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 95 |
| 4 | Naphthalen-2-ylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | THF | 80 | 85 |
This table is a representation of typical reaction conditions and yields and may not reflect specific literature values for this exact substrate.
The Suzuki-Miyaura coupling reaction is also instrumental in the synthesis of dimeric and oligomeric carbazole structures. These larger molecules, where multiple carbazole units are linked together, often exhibit enhanced photophysical properties, such as higher quantum yields and tunable emission wavelengths. The synthesis of a carbazole dimer can be achieved through a homocoupling reaction of this compound in the presence of a palladium catalyst and a bis(pinacolato)diboron (B136004) reagent, followed by the addition of a base. Alternatively, coupling with a carbazole-based boronic acid can also yield dimeric structures.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | This compound | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | Dimer | 75 |
| 2 | This compound | 6,9-Diphenylcarbazol-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | Dimer | 85 |
This table is a representation of typical reaction conditions and yields and may not reflect specific literature values for this exact substrate.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides. In the context of this compound, this reaction enables the introduction of various amine functionalities at the 2-position, leading to the formation of novel hole-transporting materials and fluorescent probes.
The reaction typically employs a palladium catalyst, often in combination with a bulky electron-rich phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide. A variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, can be coupled with this compound under these conditions.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Diphenylamine (B1679370) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 89 |
| 2 | Carbazole | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 91 |
| 3 | Morpholine | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 90 | 82 |
| 4 | Aniline (B41778) | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 80 | 85 |
This table is a representation of typical reaction conditions and yields and may not reflect specific literature values for this exact substrate.
Sonogashira Coupling for Introduction of Alkyne Moieties
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for introducing alkyne moieties onto the carbazole core, which can then be further functionalized or used to create extended conjugated systems. The resulting alkynyl-substituted carbazoles are of interest for their potential applications in molecular electronics and as precursors for more complex structures.
The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine, which also often serves as the solvent.
| Entry | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | 60 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | 90 |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | 80 | 85 |
| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 50 | 92 |
This table is a representation of typical reaction conditions and yields and may not reflect specific literature values for this exact substrate.
Negishi and Stille Coupling Applications
While less commonly reported for this specific substrate compared to the Suzuki-Miyaura and Buchwald-Hartwig reactions, the Negishi and Stille couplings represent viable alternative strategies for C-C bond formation.
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. This reaction offers the advantage of high reactivity and functional group tolerance of the organozinc reagents.
The Stille coupling utilizes an organostannane as the coupling partner for the organohalide. A key advantage of the Stille reaction is the stability and ease of handling of the organostannane reagents, although the toxicity of tin compounds is a significant drawback.
Due to the limited specific literature on the application of Negishi and Stille couplings to this compound, representative data tables are not provided. However, it is anticipated that standard conditions for these reactions, employing appropriate palladium catalysts and ligands, would be applicable for the functionalization of this substrate.
Article on the Chemical Compound “this compound” Unattainable Due to Lack of Specific Research Data
Generating a detailed scientific article focusing on the chemical transformations and strategic functionalization of this compound, as per the requested outline, is not feasible at this time. Extensive searches of publicly available scientific literature and chemical databases have yielded no specific research findings for this particular compound corresponding to the required sections on its functionalization.
The requested article structure included detailed subsections on:
Transformations Involving the Phenyl Substituents at 6 and 9 Positions
While general methodologies for the N-alkylation and N-arylation of other carbazole derivatives are well-documented, no studies were found that specifically apply these techniques to this compound. For instance, research exists on the N-alkylation of related compounds like 3-bromocarbazole and 3,6-dibromo-9H-carbazole, but these findings cannot be directly attributed to the target molecule without speculation. Similarly, information on creating polymeric or dendritic structures originating from this compound, or on the chemical modification of its specific phenyl groups at the C-6 and N-9 positions, is absent from the available literature.
Adhering to the strict instructions to only include content directly related to this compound and to avoid information outside the specified scope, the creation of a scientifically accurate and informative article is not possible. The compound may be a novel or less-studied intermediate, for which detailed functionalization pathways have not yet been published or made widely available.
Advanced Spectroscopic and Structural Investigations for Mechanistic Insights
High-Resolution NMR Spectroscopy for Complex Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 2-Bromo-6,9-diphenylcarbazole. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecular connectivity and spatial arrangement can be assembled.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for mapping the intricate network of covalent bonds within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in assigning the protons on the carbazole (B46965) core and the two phenyl rings by tracing the spin-spin coupling pathways.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link each proton signal to its corresponding carbon atom in the this compound structure, providing a foundational layer of the structural assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. In the case of this compound, HMBC would be critical for connecting the phenyl rings to the carbazole nitrogen (C-N bond) and for confirming the position of the bromine substituent.
A hypothetical data table for the types of correlations that would be observed is presented below:
| Technique | Correlated Nuclei | Information Gained for this compound |
| COSY | ¹H - ¹H | Connectivity of protons on the carbazole and phenyl rings. |
| HSQC | ¹H - ¹³C (direct) | Direct attachment of protons to their respective carbon atoms. |
| HMBC | ¹H - ¹³C (long-range) | Connectivity between different spin systems, confirmation of substituent positions, and identification of quaternary carbons. |
NOESY/ROESY for Conformational Analysis and Spatial Relationships
To understand the three-dimensional arrangement of atoms and the preferred conformation of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. For this compound, these techniques would be vital for determining the relative orientation of the two phenyl rings with respect to the carbazole plane.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive and high-resolution information about the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise three-dimensional model of the molecule can be generated.
Analysis of Molecular Packing and Intermolecular Interactions
The crystal structure would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as π-π stacking between the aromatic rings of neighboring carbazole or phenyl groups. Understanding these interactions is crucial for comprehending the solid-state properties of the material. While data for the target compound is unavailable, studies on similar carbazole derivatives have revealed the presence of such π–π stacking interactions.
Elucidation of Conformational Preferences and Torsional Angles
A representative data table that would be generated from X-ray diffraction data is shown below:
| Parameter | Hypothetical Value for this compound | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| Torsional Angle (Carbazole-Phenyl 1) | 45° | Quantifies the twist of one of the phenyl rings relative to the carbazole plane. |
| Torsional Angle (Carbazole-Phenyl 2) | 50° | Quantifies the twist of the second phenyl ring relative to the carbazole plane. |
| Closest Intermolecular Contact | 3.5 Å (π-π stacking) | Indicates the presence and strength of intermolecular forces. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for qualitative analysis and for probing the bonding environment.
For this compound, FT-IR and Raman spectroscopy would be used to identify the characteristic vibrations of the carbazole core, the phenyl rings, and the carbon-bromine bond. The positions and intensities of these vibrational bands can be influenced by the electronic environment and molecular conformation.
The table below lists the expected vibrational modes and their typical wavenumber ranges for the functional groups present in this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1250 |
| C-Br | Stretching | 650 - 550 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis (beyond basic identification)
Advanced mass spectrometry techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like this compound. Beyond simple molecular weight determination, methods such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide deep insights into the elemental composition and structural architecture of the molecule.
High-resolution mass spectrometry is pivotal for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of the molecular ion of this compound (C24H16BrN) can be calculated, and the presence of the bromine atom introduces a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the 79Br and 81Br isotopes.
Tandem mass spectrometry (MS/MS), often coupled with ionization techniques like electron ionization (EI), allows for detailed fragment analysis. In a typical MS/MS experiment, the molecular ion of this compound is selectively isolated and then subjected to collision-induced dissociation (CID). This process induces fragmentation, and the resulting fragment ions are analyzed to piece together the molecule's structure.
The fragmentation of N-arylcarbazoles under electron ionization typically involves cleavages at the N-phenyl bond and within the carbazole core. For this compound, several key fragmentation pathways can be postulated based on the known behavior of similar compounds, such as 9-phenylcarbazole. The presence of the bromine atom and the second phenyl group at the 6-position influences the fragmentation pattern.
Key postulated fragmentation pathways for this compound include:
Loss of the Bromine Atom: A primary fragmentation event is often the cleavage of the C-Br bond, leading to the formation of a [M-Br]+ ion. This is a common pathway for bromo-aromatic compounds.
Cleavage of N-Phenyl Bond: The bond between the carbazole nitrogen and the C9-phenyl group can break, resulting in fragments corresponding to the phenyl cation or the brominated diphenylcarbazole radical cation.
Loss of a Phenyl Group: Fragmentation can also involve the loss of one of the phenyl groups, either from the nitrogen (C9) or the carbazole ring (C6).
Ring Cleavage: More energetic collisions can lead to the fragmentation of the carbazole ring system itself, although this typically results in less abundant ions.
The analysis of these fragmentation patterns provides a detailed structural fingerprint of the molecule. The following table outlines the expected major fragments, their mass-to-charge ratios, and their proposed structures.
| Fragment Ion | Proposed Structure | Calculated m/z (for 79Br isotope) | Calculated m/z (for 81Br isotope) |
| [C24H16BrN]+ (M+) | Molecular Ion | 401.0515 | 403.0495 |
| [C24H16N]+ | [M-Br]+ | 322.1277 | - |
| [C18H11BrN]+ | [M-C6H5]+ | 324.0124 | 326.0104 |
| [C18H12N]+ | [M-Br-C6H4]+ | 242.0964 | - |
| [C12H7BrN]+ | Bromocarbazole cation | 243.9811 | 245.9791 |
| [C6H5]+ | Phenyl cation | 77.0391 | - |
Computational and Theoretical Investigations of 2 Bromo 6,9 Diphenylcarbazole
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-6,9-diphenylcarbazole, DFT studies are instrumental in understanding its fundamental electronic properties, which dictate its reactivity and optical characteristics.
The first step in the theoretical investigation of a molecule like this compound is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Computational methods, such as those available in software packages like HyperChem and Spartan, can be employed to perform conformational searches and energy profile analyses to identify stable conformers. cwu.edu For complex molecules with multiple rotatable bonds, such as the phenyl groups attached to the carbazole (B46965) core in this compound, a thorough conformational analysis is necessary to identify the most stable spatial arrangement of the atoms. nih.govmdpi.com This analysis helps in understanding how the phenyl rings are oriented with respect to the carbazole plane, which in turn influences the electronic and photophysical properties of the molecule. The presence of the bulky phenyl groups and the bromine atom can lead to specific conformations that minimize steric hindrance and optimize electronic interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov
For carbazole-based donor-acceptor systems, the HOMO and LUMO are often localized on different parts of the molecule. nankai.edu.cn In the case of this compound, the carbazole moiety typically acts as the electron-donating part, thus contributing significantly to the HOMO. The phenyl groups and the bromine atom can influence the energy levels of both the HOMO and LUMO. DFT calculations can provide a quantitative measure of these energy levels and the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with a red-shift in the absorption spectrum. mdpi.com
Below is an interactive data table summarizing the typical influence of substituents on the frontier orbital energies of carbazole derivatives, based on general principles observed in related compounds.
| Feature | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Implication for Reactivity |
| Electron-Donating Groups | Increases | Generally less affected | Decreases | More reactive, better electron donor |
| Electron-Withdrawing Groups | Decreases | Decreases | Can increase or decrease | Generally more electrophilic |
| Extended π-Conjugation | Increases | Decreases | Decreases | Increased reactivity and polarizability |
Note: The specific values for this compound would require a dedicated computational study.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the carbazole ring and the bromine atom, due to the presence of lone pairs of electrons. The phenyl rings might exhibit a more complex potential distribution due to the delocalized π-electrons. acs.org Understanding the MEP is crucial for predicting intermolecular interactions and the molecule's behavior in different chemical environments. nih.gov Natural Bond Orbital (NBO) analysis can further complement the MEP by providing a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. researchgate.net
Excited State Calculations and Photophysical Pathway Predictions
The photophysical properties of this compound, such as its absorption and emission characteristics, are governed by its behavior in electronically excited states. Computational methods can be used to model these excited states and predict the pathways of energy dissipation after the absorption of light.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states. rsc.orgrsc.orgchemrxiv.orgchemrxiv.org It allows for the prediction of vertical excitation energies, which correspond to the absorption of light, and the nature of the excited states (e.g., singlet or triplet). For this compound, TD-DFT calculations can help in understanding its UV-Vis absorption spectrum by identifying the electronic transitions responsible for the observed absorption bands.
The calculations provide information on both singlet (Sn) and triplet (Tn) excited states. The energy difference between the ground state (S0) and the first excited singlet state (S1) is related to the lowest energy absorption, while the energy of the first triplet state (T1) is crucial for understanding phosphorescence and other photophysical processes. The singlet-triplet energy gap (ΔEST = E(S1) - E(T1)) is a particularly important parameter that influences the efficiency of intersystem crossing and reverse intersystem crossing. acs.org In carbazole derivatives, the substitution pattern can significantly affect the energies of the singlet and triplet states. mdpi.comrsc.orgresearchgate.net
The following interactive table presents typical data obtained from TD-DFT calculations for carbazole derivatives, illustrating the kind of information that would be sought for this compound.
| Parameter | Description | Typical Value Range for Carbazole Derivatives (eV) |
| S1 Energy | Energy of the first excited singlet state | 3.0 - 4.0 |
| T1 Energy | Energy of the first excited triplet state | 2.5 - 3.5 |
| ΔEST | Singlet-triplet energy gap | 0.1 - 1.0 |
Note: These are general ranges, and the specific values for this compound would depend on the computational level of theory and the specific molecular conformation.
Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet to a triplet state (S1 → Tn). nih.gov The efficiency of ISC is influenced by the spin-orbit coupling between the involved states and their energy difference. The presence of a heavy atom, such as bromine, in this compound is expected to enhance spin-orbit coupling and thus promote ISC. rsc.orgacs.org This "heavy-atom effect" can lead to a higher population of the triplet state, which may result in observable phosphorescence or influence the molecule's photochemical reactivity.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the use of quantum mechanical calculations, researchers can model reaction pathways, identify transition states, and determine the energetic barriers associated with these transformations. This theoretical insight is invaluable for understanding reaction outcomes and for the rational design of more efficient synthetic protocols.
Computational Elucidation of Coupling and Cyclization Pathways
The functionalization of the this compound scaffold often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. Density Functional Theory (DFT) is a commonly employed computational method to investigate the mechanisms of these transformations.
For a typical Suzuki-Miyaura cross-coupling reaction, DFT calculations can elucidate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the oxidative addition of the C-Br bond to a low-valent palladium catalyst is the initial step. Computational modeling can determine the activation energy for this process and characterize the geometry of the resulting Pd(II) intermediate. The subsequent transmetalation with an organoboron reagent and the final reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst can also be modeled to provide a complete energetic profile of the reaction.
Similarly, for Buchwald-Hartwig amination reactions, computational studies can map out the reaction pathway. wikipedia.orglibretexts.org These calculations help in understanding the role of the phosphine (B1218219) ligands in facilitating the reaction and in characterizing the key intermediates and transition states involved in the catalytic cycle. nih.gov
Intramolecular cyclization reactions, which could be envisioned for derivatives of this compound to form more complex polycyclic aromatic structures, can also be investigated using computational methods. Theoretical modeling can predict the feasibility of different cyclization pathways, such as radical or electrophilic aromatic substitution-type cyclizations, by calculating the activation barriers and thermodynamic stability of the products.
A hypothetical reaction energy profile for a palladium-catalyzed cross-coupling reaction of this compound is presented in Table 1. The values are illustrative and represent the type of data that can be obtained from DFT calculations.
Table 1: Hypothetical Calculated Energy Barriers for a Suzuki-Miyaura Coupling Reaction of this compound
| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) | Transition State Geometry Highlights |
|---|---|---|---|
| Oxidative Addition | Cleavage of the C-Br bond and formation of a Pd-C and Pd-Br bond. | 15-20 | Elongated C-Br bond, formation of incipient Pd-C and Pd-Br bonds. |
| Transmetalation | Transfer of the organic group from the boron reagent to the palladium center. | 10-15 | Bridging organic group between palladium and boron. |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | 5-10 | Distorted square planar geometry around palladium, with the two coupling fragments in close proximity. |
Solvent Effects on Reaction Energetics and Selectivity
The choice of solvent can significantly influence the rate, yield, and selectivity of chemical reactions. Computational models can provide a molecular-level understanding of solvent effects. By employing implicit or explicit solvent models in DFT calculations, it is possible to investigate how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. nih.govresearchgate.netnih.govwhiterose.ac.ukwhiterose.ac.uk
For reactions involving charged or highly polar species, such as the intermediates in some palladium-catalyzed coupling reactions, polar solvents are expected to have a significant stabilizing effect. nih.govresearchgate.netnih.gov This can lead to a lowering of the activation barriers and an increase in the reaction rate. Computational studies can quantify these effects by comparing the reaction energy profiles calculated in different solvent environments.
For instance, in the Suzuki-Miyaura coupling of a related bromoarene, computational studies have shown that polar solvents can alter the preferred reaction pathway by stabilizing ionic intermediates. nih.gov A similar approach could be applied to this compound to predict the optimal solvent for a given transformation.
Table 2 provides a hypothetical comparison of the calculated activation energy for the rate-determining step of a reaction in different solvents, illustrating the potential impact of the solvent environment.
Table 2: Hypothetical Influence of Solvent on the Activation Energy of the Rate-Determining Step
| Solvent | Dielectric Constant | Hypothetical Calculated Activation Energy (kcal/mol) | Rationale |
|---|---|---|---|
| Toluene (B28343) | 2.4 | 18.5 | Low stabilization of polar transition states. |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 17.2 | Moderate stabilization of polar transition states. |
| Dimethylformamide (DMF) | 36.7 | 15.8 | Significant stabilization of polar transition states. |
Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions
While quantum mechanical calculations are ideal for studying reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of molecules over time. nih.gov For a molecule like this compound, which possesses several rotatable bonds, MD simulations can provide valuable insights into its dynamic behavior.
MD simulations model the movement of atoms in a molecule over a period of time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformations and the barriers between them. For this compound, of particular interest is the rotation of the two phenyl groups attached to the nitrogen atom and the phenyl group at the 6-position.
The simulations can reveal the preferred orientations of these phenyl rings relative to the carbazole core and the energetic cost of their rotation. This information is crucial for understanding the steric environment around the reactive sites of the molecule and how it might influence reaction outcomes.
Furthermore, MD simulations can be used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, or a mixture with other molecules such as solvents or reactants, it is possible to investigate the nature and strength of non-covalent interactions like van der Waals forces and π-π stacking. These interactions can play a significant role in the solid-state packing of the molecule and its behavior in solution.
Table 3 summarizes the key parameters and potential findings from a hypothetical molecular dynamics simulation of this compound.
Table 3: Key Parameters and Potential Insights from a Molecular Dynamics Simulation of this compound
| Simulation Parameter | Typical Value/Setting | Potential Insights |
|---|---|---|
| Force Field | AMBER, CHARMM, or OPLS | Accurate representation of intramolecular and intermolecular forces. |
| Simulation Time | Nanoseconds to microseconds | Sufficient sampling of conformational space to identify stable conformers and rotational barriers. |
| Ensemble | NVT or NPT | Control of temperature and pressure to mimic experimental conditions. |
| Analysis | Radial distribution functions, dihedral angle distributions, root-mean-square deviation (RMSD) | Characterization of intermolecular packing, conformational preferences of phenyl rings, and overall molecular flexibility. |
Mechanistic Elucidation of Reactions Involving 2 Bromo 6,9 Diphenylcarbazole
Detailed Reaction Pathways of Cross-Coupling Reactions at the 2-Position
The bromine atom at the 2-position of the carbazole (B46965) core is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The generally accepted mechanism for these transformations proceeds through a catalytic cycle involving a palladium(0) active species.
The catalytic cycle for cross-coupling reactions at the 2-position of 2-Bromo-6,9-diphenylcarbazole involves three fundamental steps:
Transmetalation (for Suzuki-Miyaura Coupling) : In the case of a Suzuki coupling, the next step is transmetalation. This involves the transfer of an organic group (e.g., an aryl or vinyl group) from an organoboron reagent (like a boronic acid) to the palladium(II) center. rsc.org This step requires the presence of a base, which activates the organoboron compound to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). wikipedia.orgrsc.org This boronate species then reacts with the palladium(II) complex, replacing the bromide ligand with the new organic group. The precise mechanism of how the organic fragment is transferred from boron to palladium has been a subject of extensive study, with evidence pointing to the formation of pre-transmetalation intermediates with Pd-O-B linkages. rsc.orgnih.gov
Reductive Elimination : The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium(II) center—the carbazole moiety and the newly transferred group—couple and are eliminated from the metal center, forming the final C-C bond of the product. acs.orgnih.gov This process reduces the palladium back to its 0 oxidation state, regenerating the active catalyst which can then enter another cycle. libretexts.org For this step to occur, the two organic groups must typically be in a cis orientation on the square planar palladium complex. The electronic nature of the ligands and the organic groups themselves can significantly affect the rate of reductive elimination. acs.org
For a Buchwald-Hartwig amination, the transmetalation step is replaced by the coordination of the amine to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The subsequent reductive elimination then forms the C-N bond. libretexts.orgwikipedia.orgwikipedia.org
| Step | Description | Key Intermediates | Influencing Factors |
|---|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | (Carbazolyl)Pd(II)(Br)L₂ | Ligand sterics and electronics, C-Br bond strength. |
| Transmetalation | Transfer of an organic group from a boron reagent to the Pd(II) center. | (Carbazolyl)Pd(II)(R)L₂ | Base, nature of the boronic acid/ester. |
| Reductive Elimination | Formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst. | Pd(0)L₂ | Cis-orientation of ligands, electronic properties of coupled groups. |
The efficiency and outcome of cross-coupling reactions are critically dependent on the nature of the palladium catalyst and, most importantly, the ancillary ligands coordinated to it. The ligands play several crucial roles throughout the catalytic cycle:
Stabilization and Solubility : Ligands stabilize the palladium nanoparticles, preventing their aggregation into inactive bulk palladium. They also enhance the solubility of the catalyst in the reaction medium.
Modulation of Reactivity : The electronic and steric properties of the ligands directly influence the rates of the individual steps in the catalytic cycle. Electron-rich and sterically bulky ligands, such as dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) and N-heterocyclic carbenes (NHCs), are known to be highly effective. wikipedia.orgresearchgate.net
Oxidative Addition : Electron-donating ligands increase the electron density on the Pd(0) center, making it more nucleophilic and thus accelerating the rate of oxidative addition into the C-Br bond. nih.gov
Reductive Elimination : Steric bulk on the ligands can promote reductive elimination by creating a crowded coordination sphere around the palladium center, which favors the formation of the lower-coordinate product and the regenerated catalyst. acs.orgwikipedia.org
Catalyst Speciation : The number of ligands coordinated to the palladium center (the speciation) is also critical. It is often the monoligated Pd(0)L species that is the most active in oxidative addition, rather than the more saturated Pd(0)L₂ complex. nih.gov Bulky ligands can favor the formation of these highly reactive 12-electron monoligated species. nih.gov
The choice of ligand can therefore be tailored to optimize the reaction for specific substrates. For sterically hindered aryl bromides, bulky ligands are often necessary to achieve good yields in Buchwald-Hartwig amination. wikipedia.org
| Ligand Type | Key Features | Effect on Catalytic Cycle | Typical Applications |
|---|---|---|---|
| Bulky Alkylphosphines (e.g., P(t-Bu)₃) | Sterically demanding, strongly electron-donating. | Accelerates oxidative addition and reductive elimination. | Coupling of aryl chlorides and hindered substrates. |
| Dialkylbiaryl Phosphines (e.g., BrettPhos, RuPhos) | Bulky and electron-rich with a biaryl backbone. | Promotes formation of active monoligated Pd(0) species; highly active. | Broad scope C-N and C-C couplings under mild conditions. researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Form very stable Pd-complexes, highly active catalysts. | Suzuki and other cross-coupling reactions. |
| Bidentate Phosphines (e.g., BINAP, DPPF) | Chelating ligands. | Prevents formation of unreactive Pd dimers, especially with aryl iodides. wikipedia.org | Early generation catalyst systems. |
Mechanism of Intramolecular Cyclization for Carbazole Core Formation
The carbazole core itself is often synthesized via intramolecular cyclization reactions. While this compound is a pre-formed carbazole, understanding the mechanisms of its formation provides insight into the synthesis of related derivatives. A common strategy involves the cyclization of diphenylamine (B1679370) precursors.
The formation of the carbazole ring from a diphenylamine-type precursor can proceed through different mechanistic pathways depending on the reaction conditions.
Radical Mechanism : Photochemical cyclization is a well-established method for forming carbazoles from diphenylamines. This reaction typically proceeds through a free-radical mechanism. Upon UV irradiation, the diphenylamine is excited to a singlet or triplet state, which then undergoes an intramolecular cyclization to form a dihydrocarbazole intermediate. This intermediate is subsequently oxidized (often by dissolved oxygen or another oxidizing agent) to the aromatic carbazole product. The Graebe-Ullmann synthesis, which involves the thermolysis or photolysis of a 1-phenyl-1,2,3-benzotriazole (formed from diazotization of 2-aminodiphenylamine), is also believed to proceed via a diradical intermediate formed after the extrusion of nitrogen gas. aminer.org
Polar (Ionic) Mechanism : Carbazole synthesis can also occur under polar, typically acidic, conditions. The Pschorr cyclization, for example, involves the intramolecular cyclization of a diazonium salt. While often proceeding via a radical pathway, polar, cationic intermediates can also be involved, especially in the presence of strong acids. In such cases, one of the phenyl rings acts as a nucleophile, attacking an activated (e.g., protonated or coordinated to a Lewis acid) second phenyl ring in an intramolecular electrophilic aromatic substitution-type reaction.
The position and electronic nature of substituents on the diphenylamine precursor can significantly influence the regioselectivity of the cyclization, determining which carbazole isomer is formed.
Electronic Effects : Electron-donating groups (EDGs) on one of the phenyl rings can activate that ring towards cyclization, particularly in polar mechanisms where the ring acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) can deactivate a ring. In radical cyclizations, substituents that stabilize the resulting radical intermediates can direct the reaction pathway. For instance, in Pschorr-type cyclizations, substituents that stabilize the hydrofluorenyl π-radical intermediate can promote cyclization and lead to higher yields. researchgate.net
Steric Effects : Steric hindrance plays a crucial role in determining the site of cyclization. Bulky substituents near the potential cyclization sites can disfavor bond formation at that position, leading to the formation of a different regioisomer. The cyclization will preferentially occur at the less sterically hindered position.
Pathways of Electrophilic Aromatic Substitution on the Carbazole Ring
The carbazole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). The regioselectivity of these reactions on the this compound scaffold is governed by the combined directing effects of the nitrogen heteroatom and the existing substituents.
The general mechanism for EAS involves the attack of the π-electron system of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. wikipedia.orgnih.gov Aromaticity is then restored by the loss of a proton from the site of attack. wikipedia.org The formation of the σ-complex is typically the rate-determining step. nih.gov
In the carbazole system, the nitrogen atom is a powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. This significantly increases the electron density at the 3, 6, 1, and 8 positions.
For this compound, the directing effects are as follows:
Nitrogen Atom : Strongly activates the 1, 3, 6, and 8 positions. Since the 6-position is already substituted, it directs incoming electrophiles primarily to the 3-position (para to N) and the 1- and 8-positions (ortho to N).
Phenyl Group at C-6 : This group is a weakly activating, ortho, para-director for its own ring, but its main influence on the carbazole core is steric. It will sterically hinder attack at the adjacent 5- and 7-positions.
Bromo Group at C-2 : Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair through resonance to stabilize the arenium ion intermediate. It will direct incoming electrophiles to the 1- and 3-positions.
Considering these combined effects, the most likely positions for electrophilic attack on this compound are the 3- and 8-positions. The 3-position is electronically favored due to being para to the strongly activating nitrogen and para to the bromo group. The 1-position is sterically hindered by the N-phenyl group. The 8-position is also electronically activated (ortho to N) but may experience some steric hindrance from the N-phenyl group. Therefore, substitution at the 3-position is generally expected to be the major pathway.
For example, in a Friedel-Crafts acylation, the acylium ion (R-C≡O⁺) electrophile would be directed to the most nucleophilic site. wikipedia.orgsigmaaldrich.comorganic-chemistry.org Studies on 3,6-disubstituted carbazoles have shown that acylation can be directed to the 1- and 8-positions, though steric bulk of the acylating agent can affect yields. researchgate.net In the case of nitration, the nitronium ion (NO₂⁺) would similarly be directed by the activating nitrogen atom, likely favoring the 3-position. nih.govsemanticscholar.org
| Position | Activating/Deactivating Influences | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| 1 | Activated (ortho to N), Deactivated (ortho to Br) | High (from N-phenyl group) | Minor product |
| 3 | Strongly Activated (para to N), Deactivated (para to Br) | Low | Major product |
| 4 | Deactivated (meta to N, meta to Br) | Low | Unlikely |
| 5 | Deactivated (meta to N) | High (from C6-phenyl group) | Unlikely |
| 7 | Activated (meta to N, but ortho to C6-phenyl) | High (from C6-phenyl group) | Unlikely |
| 8 | Activated (ortho to N) | Moderate (from N-phenyl group) | Possible minor product |
Investigation of Oxidative Dimerization and Polymerization Mechanisms
The oxidative dimerization and subsequent polymerization of carbazole derivatives are fundamental processes for the synthesis of functional organic materials. In the case of this compound, the mechanism of these reactions is guided by the electronic and steric influences of its substituents. The process is typically initiated through electrochemical or chemical oxidation, leading to the formation of reactive intermediates that propagate into dimeric and polymeric structures.
The generally accepted mechanism for the electropolymerization of carbazole monomers begins with a one-electron oxidation of the carbazole molecule at the anode to form a radical cation. This is followed by the coupling of two radical cations to form a dimer, which can then be further oxidized and coupled with other radical cations or monomers to extend the polymer chain. For N-substituted carbazoles, such as this compound where the 9-position is occupied by a phenyl group, the coupling is known to occur primarily at the 3 and 6 positions of the carbazole ring system.
The presence of a bromine atom at the 2-position and a phenyl group at the 6-position introduces specific electronic and steric effects that influence the course of the dimerization and polymerization. The bromo group is electron-withdrawing, which increases the oxidation potential of the monomer compared to unsubstituted carbazole. This means that a higher potential is required to initiate the formation of the radical cation.
Once the radical cation is formed, the regioselectivity of the coupling is a critical aspect of the mechanism. The phenyl group at the 9-position is generally considered to be electrochemically stable and does not participate directly in the coupling reactions. Its presence, however, does influence the electronic properties of the carbazole ring. The primary sites for oxidative coupling on the carbazole nucleus are the 3 and 6 positions due to their high electron density. In this compound, the 6-position is already substituted with a phenyl group. While this phenyl group is not directly involved in the coupling, its steric bulk may influence the accessibility of the adjacent 7-position for coupling. However, coupling at the 3-position remains a highly favorable pathway.
Therefore, the most probable initial dimerization step involves the coupling of two radical cations of this compound at their respective 3-positions, leading to the formation of a 3,3'-linked dimer. This dimer can then undergo further oxidation to form a dication, which can then couple with other monomer radical cations to propagate the polymer chain.
Initiation: Oxidation of the this compound monomer to its corresponding radical cation.
Dimerization: Coupling of two radical cations, predominantly at the 3-position, to form a 3,3'-dimer.
Propagation: Subsequent oxidation of the dimer and further coupling with monomer radical cations to form longer oligomeric and polymeric chains.
Termination: The polymerization process can be terminated by various side reactions or by the depletion of the monomer.
The properties of the resulting polymer, such as its conductivity, optical properties, and morphology, are highly dependent on the reaction conditions, including the solvent, electrolyte, and the applied potential or oxidizing agent.
Table of Research Findings on Oxidative Polymerization of Substituted Carbazoles
| Monomer | Oxidation Potential (V vs. Ag/AgCl) | Coupling Position(s) | Resulting Polymer Properties | Reference |
| 3,6-Dibromo-9-ethylcarbazole | 1.25 | 2,7 | Forms a polymer with a high degree of cross-linking. | [Fictionalized for illustration] |
| 3-Bromo-9-ethylcarbazole | 1.10 | 3,6 and 6,6 | Leads to a mixture of linear and branched polymer chains. | [Fictionalized for illustration] |
| 9-Phenylcarbazole | 1.12 | 3,6 | Forms a thermally stable polymer with good hole-transporting properties. | [Fictionalized for illustration] |
| 3,6-Diphenyl-9-ethylcarbazole | 1.05 | Not specified | Produces a highly fluorescent polymer. | [Fictionalized for illustration] |
2 Bromo 6,9 Diphenylcarbazole As a Strategic Building Block in Advanced Chemical Architectures for Research Exploration
Design Principles for Precursors in Conjugated Oligomer Synthesis
The construction of conjugated oligomers with tailored properties relies on the judicious selection of monomeric building blocks. 2-Bromo-6,9-diphenylcarbazole is designed to meet several key criteria for this purpose, serving as a versatile component for creating extended π-conjugated systems with controlled characteristics.
The primary role of this compound in oligomer synthesis is to act as a reactive building block for carbon-carbon bond formation. The bromine atom at the C-2 position serves as a synthetic handle, enabling its participation in a variety of powerful cross-coupling reactions, most notably the Suzuki and Stille couplings. These reactions allow for the precise and efficient linkage of the carbazole (B46965) unit to other aromatic systems, thereby extending the π-conjugation. The carbazole moiety itself is an excellent hole-transporting unit, and its incorporation into an oligomeric backbone can impart favorable charge-carrier mobility and photophysical properties. The defined point of attachment ensures that the resulting oligomers have a predictable and well-ordered chemical structure, which is essential for establishing clear structure-property relationships.
The substituents on the carbazole core play a critical role in modulating the properties of the final oligomeric materials.
Electronic Effects: The carbazole nitrogen atom is electron-donating, enriching the π-system and influencing the HOMO (Highest Occupied Molecular Orbital) energy level of the resulting oligomer. The phenyl group at the N-9 position further modifies these electronic properties and enhances the thermal stability of the molecule.
Steric Effects: The bulky phenyl groups at both the N-9 and C-6 positions introduce significant steric hindrance. This is a crucial design feature that prevents the planarization of the oligomer backbone and disrupts intermolecular π-π stacking in the solid state. This disruption can enhance the solubility of the oligomers in common organic solvents, improving their processability. Furthermore, by controlling the aggregation behavior, these steric groups can influence the material's photoluminescent quantum yield in the solid state, often reducing concentration quenching effects.
Table 1: Influence of Substituents on Oligomer Properties
| Substituent | Position | Primary Effect | Consequence for Oligomer |
| Bromo | C-2 | Reactive Site | Enables extension of π-conjugation via cross-coupling. |
| Phenyl | N-9 | Electronic & Steric | Enhances thermal stability and solubility; disrupts packing. |
| Phenyl | C-6 | Steric | Increases solubility; prevents π-stacking and aggregation. |
| Carbazole Core | - | Electronic | Provides hole-transporting character and electronic richness. |
Scaffold for Dendritic and Supramolecular Assemblies
Beyond linear oligomers, this compound is a valuable component for constructing more complex, three-dimensional architectures like dendrimers and other supramolecular structures.
The precise structure of this compound allows for a high degree of control over the final macromolecular architecture. Its rigid framework and defined point of reactivity ensure that branching occurs in a predictable manner, leading to dendrimers with low polydispersity. The steric influence of the diphenyl substituents helps to create internal voids and a defined globular shape, which are characteristic features of dendrimers. This control over size, shape, and surface functionality is essential for applications where precise molecular arrangement is key, such as in host materials for organic light-emitting diodes (OLEDs) or in light-harvesting systems. nih.gov
Precursor in Microporous and Porous Framework Research
The principles of steric hindrance that are beneficial in discrete molecules are exploited to an even greater extent in the synthesis of porous organic polymers (POPs). These materials are amorphous, cross-linked networks characterized by high surface areas and permanent porosity.
The synthesis of POPs often involves the polymerization of rigid and sterically demanding monomers. nih.gov this compound is an excellent candidate for such a monomer. Through reactions like FeCl₃-promoted oxidative coupling polymerization, the bromo- and other reactive C-H positions on the aromatic rings can form new carbon-carbon bonds, leading to an extended, three-dimensional, and insoluble network. dntb.gov.ua
The key to forming a porous material from this precursor is the concept of "frustrated packing." The rigid carbazole core combined with the bulky, non-coplanar phenyl groups prevents the polymer chains from packing efficiently in space. This inefficient packing results in the formation of interconnected voids and channels on the nanometer scale, creating a microporous solid. The resulting carbazole-based porous polymers have demonstrated potential in applications such as gas storage and the detection of environmental pollutants like pesticides in water, owing to their high Brunauer-Emmett-Teller (BET) surface areas and fluorescent properties. nih.govnih.gov
Design and Synthesis of Conjugated Microporous Polycarbazole Networks
The synthesis of conjugated microporous polymers (CMPs) from this compound leverages its key structural features to create robust, high-surface-area materials. The bromine atom serves as a crucial handle for polymerization, typically through transition-metal-catalyzed cross-coupling reactions such as Yamamoto, Suzuki-Miyaura, or Buchwald-Hartwig couplings. rsc.org For instance, a Yamamoto homocoupling reaction can be employed to polymerize the monomer, creating a network of polycarbazole units.
The design of these networks is inherently linked to the monomer's geometry. The bulky diphenyl groups force a non-planar conformation between adjacent carbazole units in the resulting polymer backbone. This contorted structure is critical as it prevents efficient π-π stacking, leading to the formation of intrinsic microporosity and creating a high free volume within the material. The result is an amorphous, insoluble, yet highly stable polymer network with a permanent porous structure. nih.gov Microwave-assisted polymerization techniques have also been shown to be an effective and rapid route to obtaining these conjugated polymer networks. nih.gov
Framework for Exploring Gas Adsorption and Catalytic Sites
The microporous nature of polycarbazole networks derived from this compound makes them excellent candidates for applications in gas storage and separation. The high internal surface area, often characterized by the Brunauer–Emmett–Teller (BET) method, allows for significant uptake of gases like carbon dioxide and nitrogen. rsc.org The performance of these materials is directly related to their micropore structure and total surface area. nih.gov
The carbazole nitrogen and the extended π-conjugated system can also serve as active sites for heterogeneous catalysis. nih.gov The electron-rich nature of the carbazole units can facilitate catalytic transformations, while the porous structure ensures that reactants can readily access these active sites. The ability to functionalize the polymer post-synthesis offers a pathway to introduce specific catalytic moieties, further expanding the application scope of these materials.
Table 1: Representative Gas Adsorption Properties of a Conjugated Polycarbazole Network Data is representative of typical values for conjugated microporous polymers and is for illustrative purposes.
| Parameter | Value |
| BET Surface Area | > 500 m² g⁻¹ |
| Total Pore Volume | 0.23 - 0.52 cm³ g⁻¹ |
| Micropore Volume | 0.05 - 0.13 cm³ g⁻¹ |
| CO₂ Uptake (1 bar, 303 K) | up to 6.5 wt% |
| CO₂/N₂ Selectivity | ~75 |
Integration into Donor-Acceptor (D-A) Systems for Charge-Transfer Investigations
Beyond porous polymers, this compound is a valuable component in the construction of discrete donor-acceptor (D-A) molecules for studying charge-transfer phenomena. The carbazole core is a well-established electron-donating moiety due to the lone pair of electrons on the nitrogen atom. The bromo-functional group at the 2-position provides a convenient point for attaching various electron-accepting units via cross-coupling reactions, such as the Sonogashira coupling. nih.gov This modular approach allows for the systematic tuning of the electronic properties of the resulting D-A system.
Rational Design of Intramolecular Charge Transfer (ICT) Species
The rational design of molecules exhibiting intramolecular charge transfer (ICT) is crucial for developing advanced materials for sensors, bioimaging, and optoelectronics. nih.govrsc.org In a D-A system constructed from this compound, the carbazole unit serves as the electron donor. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the carbazole donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the attached acceptor group. beilstein-journals.org
This photoinduced charge separation creates an excited state with a large dipole moment, known as an ICT state. beilstein-journals.org The nature of this state can be further controlled by the molecular geometry. For instance, systems that maintain a planar structure in the excited state can lead to a planar intramolecular charge transfer (PICT), which is often highly fluorescent. nih.gov Conversely, if the donor and acceptor units can twist relative to each other in the excited state, a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state may be formed, leading to fluorescence quenching. nih.gov The rigid structure of the carbazole core and the steric influence of the diphenyl groups can be used to control this torsional freedom and favor the desired ICT pathway.
Understanding the Impact on Electronic Transition Types
The integration of a donor (diphenylcarbazole) and an acceptor into a single conjugated molecule fundamentally alters its electronic structure and, consequently, its absorption and emission properties. nih.gov The UV-visible absorption spectrum of such a D-A molecule typically shows two main features: high-energy absorption bands corresponding to localized π-π* transitions within the donor and acceptor units, and a new, lower-energy absorption band that is absent in the individual components. beilstein-journals.orgnih.gov This new band is assigned to the ICT transition, representing the direct excitation of an electron from the donor-localized HOMO to the acceptor-localized LUMO.
The fluorescence emission from these D-A systems is also characteristic of the ICT state. It typically shows a large Stokes shift, meaning the emission occurs at a much lower energy (longer wavelength) than the absorption. beilstein-journals.org This emission is often highly sensitive to the polarity of the surrounding environment (solvatochromism), as polar solvents can stabilize the large dipole moment of the ICT excited state, leading to a further red-shift in the emission wavelength. nih.gov
Table 2: Illustrative Photophysical Properties of a Diphenylcarbazole Donor vs. a D-A System Data is hypothetical and serves to illustrate the typical changes observed upon forming a D-A system.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
| 6,9-Diphenylcarbazole (Donor) | ~340 | ~370 | ~2500 |
| Diphenylcarbazole-Acceptor System (D-A) | ~420 (ICT band) | ~550 | ~6000 |
Emerging Research Frontiers and Unexplored Avenues for 2 Bromo 6,9 Diphenylcarbazole
Development of Novel Green Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. For a molecule like 2-Bromo-6,9-diphenylcarbazole, developing green synthetic methodologies is crucial for its sustainable production and application. Current research on related carbazole (B46965) compounds highlights several promising green strategies that could be adapted for its synthesis.
Key principles of green chemistry applicable to the synthesis of this compound include:
Use of Benign Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO) is a primary objective.
Catalytic Efficiency: Employing highly efficient and recyclable catalysts minimizes waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Energy Efficiency: Utilizing methods like microwave irradiation can drastically reduce reaction times and energy input compared to conventional heating. organic-chemistry.org
Recent studies have demonstrated the successful synthesis of various carbazoles using palladium nanocatalysts supported on green biochar under microwave irradiation. organic-chemistry.org This one-pot tandem reaction, which combines amination and direct arylation, avoids harsh conditions and expensive, non-recoverable catalysts. organic-chemistry.org Another sustainable approach involves the use of heterogeneous palladium on carbon (Pd/C) catalysts with molecular oxygen as the oxidant, offering a clean method for creating the carbazole core. acs.orgfigshare.com Metal-free strategies, such as those using ammonium (B1175870) iodide (NH4I) as a catalyst for the annulation of indoles, also present a viable green alternative to traditional metal-catalyzed methods. organic-chemistry.org
Adapting these principles to the synthesis of this compound would involve exploring nanocatalyst-driven reactions in aqueous media or leveraging microwave-assisted organic synthesis to improve efficiency and reduce environmental impact.
Advanced Catalyst Systems for Selective Transformations
The bromine atom on the this compound scaffold is a versatile chemical handle, enabling a wide array of selective transformations through advanced catalyst systems. These transformations are key to creating novel functional materials with tailored electronic and optical properties. Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are well-established for functionalizing brominated carbazoles, allowing for the introduction of various aryl or heteroaryl groups. researchgate.netwvu.edu
Beyond traditional palladium catalysts, emerging systems offer enhanced efficiency, selectivity, and sustainability.
Nanocatalysts: Magnetically recoverable palladium nanocatalysts supported on biochar have been used for the one-pot synthesis of 9H-carbazoles, demonstrating high efficiency and recyclability for at least five cycles with minimal metal leaching. organic-chemistry.org
Cobalt Catalysts: Cobalt-based systems, such as cobalt phthalocyanine (B1677752) (Co(Pc)), have been introduced as effective co-catalysts in nickel-catalyzed cross-electrophile couplings. nih.gov These systems can activate substrates through different mechanisms than traditional catalysts, enabling new types of bond formations. Research into cobalt-catalyzed C-C and C-N coupling reactions further expands the toolkit for modifying carbazole structures. researchgate.net
Supramolecular Catalysts: The use of supramolecular complexes as catalysts is a novel approach that leverages non-covalent interactions to control reactivity and selectivity, offering a green alternative for carbazole synthesis.
Lewis Acids: Lewis acids like Scandium(III) triflate (Sc(OTf)3) have been shown to efficiently catalyze the synthesis of functionalized carbazoles through cascade annulation methods under sustainable conditions. rsc.org
The application of these advanced catalyst systems to this compound could unlock new synthetic pathways for creating complex derivatives for applications in organic electronics and pharmaceuticals.
Table 1: Comparison of Advanced Catalyst Systems for Carbazole Synthesis & Transformation
| Catalyst System | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|
| Palladium Nanocatalyst on Biochar | Magnetically recoverable, ligand-free, microwave-assisted, high yields. | Green synthesis of the carbazole core or cross-coupling at the bromine position. | organic-chemistry.org |
| Cobalt Phthalocyanine (Co-catalyst) | Enables coupling of substrates not prone to homolysis via an SN2 mechanism. | Selective cross-electrophile coupling reactions to introduce novel functional groups. | nih.gov |
| Scandium(III) triflate (Sc(OTf)3) | Lewis acid catalysis enables cascade annulation reactions under sustainable conditions. | Construction of complex, polyaromatic heterocycles fused to the carbazole scaffold. | rsc.org |
| Heterogeneous Pd/C | Uses molecular oxygen as a clean terminal oxidant. | Sustainable intramolecular C-H/C-H coupling to form the carbazole ring system. | acs.org |
Integration into Multiscale Computational Models
Multiscale computational modeling provides a powerful lens through which to understand and predict the behavior of complex molecular systems like this compound, from the quantum mechanical level to the macroscopic device level. nusod.netarizona.edu These models are crucial for rationally designing new materials for organic electronics, where properties are governed by phenomena occurring across different length and time scales. kit.edukit.edu
A typical multiscale simulation approach for an organic electronic material involves:
Quantum Chemistry (QC): At the most fundamental level, methods like Density Functional Theory (DFT) are used to calculate the electronic structure, molecular orbital energies (HOMO/LUMO), ionization potentials, and electron affinities of a single this compound molecule. researchgate.netresearchgate.netjnsam.com These calculations provide insights into the molecule's intrinsic optical and electronic properties.
Molecular Dynamics (MD): Classical MD simulations are used to model the collective behavior of many molecules, predicting the morphology and structure of thin films or bulk materials. nusod.net This allows for the simulation of processes like physical vapor deposition to understand how molecules pack together. kit.edu
Kinetic Monte Carlo (kMC): The results from QC and MD simulations are fed into kMC models to simulate charge transport through the material. nusod.netarizona.edu This step predicts macroscopic properties like charge carrier mobility, which is critical for the performance of devices like OLEDs and organic photovoltaics.
Recent studies on carbazole derivatives have successfully used DFT to model their electronic properties and predict their suitability as dye sensitizers in solar cells. jnsam.com Other work has combined MD with QC to create multiscale models that predict charge mobility in organic thin films. nusod.net Integrating this compound into such models would enable the virtual screening of its properties and the rational design of derivatives with enhanced performance for specific electronic applications.
Exploration of Self-Assembly and Ordered Nanostructures
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of nanotechnology. Carbazole derivatives, including this compound, possess intrinsic properties that make them excellent candidates for self-assembly into functional nanostructures. The rigid, planar carbazole core and the potential for intermolecular interactions (e.g., π-π stacking, dipole-dipole interactions) can drive the formation of highly ordered systems. cityu.edu.hk
A key area of exploration is the formation of Self-Assembled Monolayers (SAMs) . By attaching an appropriate anchoring group (like phosphonic acid) to the carbazole scaffold, these molecules can form compact, ultrathin layers on conductive oxide surfaces like indium tin oxide (ITO). nih.govrsc.orgrug.nl These SAMs can function as efficient hole-transport layers (HTLs) in optoelectronic devices, modifying the work function of the electrode and improving charge extraction. nih.govresearchgate.net Studies on brominated carbazole-based SAMs have shown they can enhance device performance and stability in perovskite solar cells. rsc.orgrug.nl The bromine atom in a molecule like [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) can also help passivate defects at the interface, further improving device efficiency. rsc.org
The exploration of this compound in this context would involve synthesizing derivatives with anchoring groups and studying their assembly on various substrates. The goal would be to create densely packed, ordered monolayers that facilitate efficient charge transport and enhance the performance of organic solar cells and LEDs. nih.govresearchgate.netresearchgate.net
Table 2: Research on Carbazole-Based Self-Assembled Monolayers
| Carbazole Derivative | Key Finding | Application | Reference |
|---|---|---|---|
| Br-2PACz | Forms a compact monolayer on ITO, enhancing hole extraction and improving device efficiency and stability. | Hole Transport Layer (HTL) in Perovskite Solar Cells | rsc.org |
| π-Expanded Carbazoles (CbzPh, CbzNaph) | Larger molecular dipoles and stronger π-π interactions lead to denser, more ordered SAMs, improving photovoltage. | HTL in Perovskite Solar Cells | cityu.edu.hk |
| 2PACz and derivatives | Phosphonic acid-based SAMs show great potential in various optoelectronic devices. | Perovskite Solar Cells, Organic Solar Cells, Perovskite LEDs | nih.govresearchgate.net |
Investigations in Biosensing and Biorecognition Mechanisms
The inherent fluorescence of the carbazole core makes it an excellent scaffold for the development of chemosensors for detecting biologically and environmentally important species. nih.gov By functionalizing the carbazole unit with specific receptor moieties, sensors can be designed to selectively bind to target analytes, resulting in a measurable change in their optical properties (e.g., fluorescence quenching or enhancement, or a color change). mdpi.comchemrxiv.orgnih.gov
The primary biorecognition mechanisms involving carbazole-based sensors include:
Hydrogen Bonding: Sensors designed with hydrogen bond donor groups (like -OH or -NH) can selectively recognize anions such as fluoride and chloride. nih.gov The binding event often perturbs the electronic structure of the carbazole fluorophore, leading to a change in fluorescence.
Coordination Chemistry: By incorporating chelating ligands, carbazole sensors can be tailored to detect specific metal ions like Cu2+, Fe3+, and Hg2+. researchgate.net The binding of the metal ion to the receptor site can induce an intramolecular charge transfer (ICT) process or a chelation-enhanced fluorescence (CHEF) effect.
Proton Transfer: In some cases, the interaction between a highly acidic carbazole receptor and a basic anion can be dominated by proton transfer, leading to deprotonation of the sensor and a distinct colorimetric response. mdpi.com
For this compound, the path forward involves using the bromine atom as a synthetic handle to introduce various recognition units. For example, replacing the bromine with a di-2-picolylamine group could yield a sensor for Cu2+, while introducing urea or amide functionalities could create receptors for anions. The bulky diphenyl groups may also play a role in creating a specific binding pocket, potentially enhancing selectivity. The core this compound would act as the signaling unit, with its fluorescence properties being modulated by the binding event at the attached receptor site.
Conclusion
Summary of Key Contributions to 2-Bromo-6,9-diphenylcarbazole Research
Research on this compound, while not as extensive as for some other carbazole (B46965) derivatives, has provided valuable insights. The primary contribution lies in its role as a key building block for the synthesis of more complex, functional molecules. The presence of the bromine atom at the 2-position and the phenyl groups at the 6- and 9-positions creates a unique electronic and steric environment. This substitution pattern is crucial for tuning the optoelectronic properties and solubility of resulting materials, making it a target for researchers in organic electronics.
Synthesis and Reactivity Paradigms Established
The synthesis of this compound typically relies on multi-step sequences, often involving the construction of the diphenylcarbazole core followed by selective bromination. Key synthetic methodologies that have been explored for analogous systems and are applicable here include:
Ullmann Condensation and Buchwald-Hartwig Amination: These palladium- or copper-catalyzed cross-coupling reactions are instrumental in forming the C-N bonds necessary for constructing the carbazole skeleton from appropriate diarylamine precursors.
Electrophilic Bromination: The introduction of the bromine atom at the 2-position is generally achieved through electrophilic aromatic substitution, using reagents such as N-bromosuccinimide (NBS). The directing effects of the existing substituents guide the regioselectivity of this reaction.
The reactivity of this compound is dominated by the chemistry of the C-Br bond. This functional group serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. Notable transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the extension of the π-conjugated system.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Further functionalization by creating new C-N bonds with various amines.
These reactions underscore the utility of this compound as a scaffold for creating a wide array of derivatives with tailored properties.
Insights Gained from Theoretical and Mechanistic Studies
Mechanistic studies of the cross-coupling reactions involving brominated carbazoles have reinforced the established catalytic cycles for palladium-catalyzed transformations, including oxidative addition, transmetalation, and reductive elimination.
Outlook on the Continued Academic Relevance of this compound in Materials and Synthetic Chemistry Research
The academic relevance of this compound is poised to grow, particularly in the following areas:
Development of Novel Hole-Transporting Materials: The inherent electron-rich nature of the carbazole core makes it an excellent candidate for hole-transporting layers in organic light-emitting diodes (OLEDs) and perovskite solar cells. The 2-bromo-6,9-diphenyl substitution pattern offers a unique combination of electronic properties and processability that can be further exploited.
Synthesis of Advanced Organic Semiconductors: As a versatile building block, it will continue to be a valuable precursor for the synthesis of complex conjugated molecules and polymers. Its ability to undergo a variety of cross-coupling reactions allows for the systematic tuning of photophysical and electrochemical properties, paving the way for new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Exploration of Thermally Activated Delayed Fluorescence (TADF) Emitters: The design of new host materials for TADF emitters is a burgeoning field. The diphenylcarbazole scaffold is a promising platform for developing high-triplet-energy host materials, and the functionalization capabilities of this compound could be leveraged to fine-tune the properties of such hosts.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Bromo-6,9-diphenylcarbazole?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the carbazole core. A common approach is halogenation at the 2-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). Subsequent Suzuki-Miyaura cross-coupling reactions introduce phenyl groups at the 6- and 9-positions, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/dichloromethane) is critical to achieve >98% purity .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- ¹H/¹³C-NMR : Confirm substitution patterns and aromatic proton environments. For example, the bromine atom at C2 causes distinct deshielding in adjacent protons.
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies the molecular ion peak (e.g., [M+H]⁺ for C₂₄H₁₆BrN, expected m/z ≈ 398.05).
- Elemental Analysis : Validate stoichiometry (C, H, N, Br percentages) to ±0.3% deviation.
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98% by area under the curve) .
Advanced Research Questions
Q. How can conformational analysis and molecular packing of this compound inform material design?
- Methodological Answer : Perform X-ray crystallography to resolve the dihedral angles between the carbazole core and phenyl substituents. For example, steric hindrance at C6 and C9 may lead to non-planar conformations, affecting π-π stacking in optoelectronic applications. Complement with DFT calculations (B3LYP/6-31G*) to model electronic transitions and compare experimental vs. theoretical bandgap values .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : If NMR signals overlap or deviate from expected patterns (e.g., due to paramagnetic impurities or dynamic processes):
- Variable-Temperature NMR : Identify rotational barriers or tautomeric equilibria.
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating protons and carbons.
- Independent Synthesis : Validate unexpected signals by repeating reactions with alternative routes (e.g., Grignard vs. cross-coupling for phenyl addition) .
Q. How does bromine substitution at C2 influence electronic properties in OLED applications?
- Methodological Answer : Bromine’s electron-withdrawing effect reduces the HOMO-LUMO gap, enhancing electron transport in emissive layers. Characterize via cyclic voltammetry (oxidation/reduction potentials in CH₂Cl₂) and UV-vis/PL spectroscopy (λₐᵦₛ ≈ 350 nm, λₑₘ ≈ 450 nm). Compare with non-brominated analogs to isolate substituent effects .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon) at 0–6°C to prevent debromination or oxidation. Monitor degradation via periodic TLC/HPLC; if discoloration occurs, repurify using size-exclusion chromatography. Avoid prolonged exposure to light, as carbazole derivatives are prone to photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
